N-(2,6-Dichloropyridin-3-yl)acetamide
Description
N-(2,6-Dichloropyridin-3-yl)acetamide is a pyridine-based acetamide derivative characterized by two chlorine atoms at the 2- and 6-positions of the pyridine ring and an acetamide group at the 3-position.
Properties
Molecular Formula |
C7H6Cl2N2O |
|---|---|
Molecular Weight |
205.04 g/mol |
IUPAC Name |
N-(2,6-dichloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H6Cl2N2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12) |
InChI Key |
HDVOIMDTRXHDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyridine-Based Acetamides
Pyridine derivatives with acetamide groups exhibit diverse properties depending on substituent patterns:
Key Insights :
Pyridazinone Derivatives with Acetamide Moieties
Pyridazin-3(2H)-one derivatives, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , exhibit agonist activity for formyl peptide receptors (FPR2), inducing calcium mobilization and chemotaxis in neutrophils .
Comparison :
- Core Structure: Pyridazinone rings introduce additional hydrogen-bonding sites (C=O groups) compared to pyridine, enhancing interactions with biological targets.
- Substituent Effects: Methoxybenzyl groups in pyridazinones contribute to receptor specificity, whereas dichloropyridine in the target compound may prioritize steric effects over hydrogen bonding .
Benzothiazole Acetamide Derivatives
European Patent EP3348550A1 describes benzothiazole acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) with trifluoromethyl and methoxyphenyl substituents. These compounds are designed for enhanced metabolic resistance and bioavailability .
Structural Contrasts :
Chloroacetamide Herbicides
Compounds like alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and dimethenamid are herbicidal chloroacetamides with bulky aromatic substituents .
Agrochemical Relevance :
- Target Specificity : Alachlor’s diethylphenyl group enables soil adsorption, while dichloropyridine in the target compound may alter environmental persistence.
- Reactivity : Chloroacetamide herbicides undergo nucleophilic substitution at the α-carbon, a reactivity less likely in dichloropyridine derivatives due to electron withdrawal from the ring .
Isoindolinone-Piperidinone Chloroacetamides
Compounds like 2-Chloro-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)acetamide feature complex polycyclic structures with multiple hydrogen-bonding sites .
Functional Differences :
- Solubility: Piperidinone and isoindolinone rings increase polarity, contrasting with dichloropyridine’s hydrophobicity.
- Biological Targets : These compounds are designed for protein degradation (e.g., PROTACs), whereas dichloropyridine derivatives may lack such specificity .
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